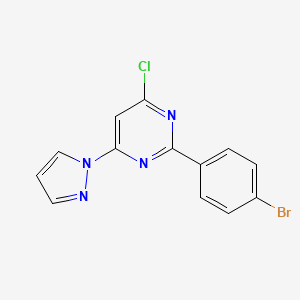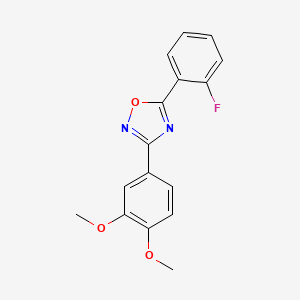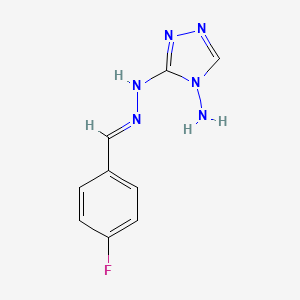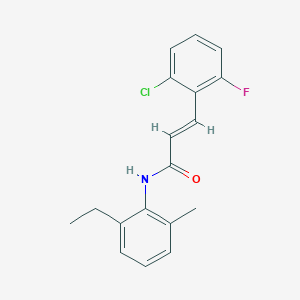![molecular formula C13H11N3O3 B5876723 N'-[(phenoxycarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5876723.png)
N'-[(phenoxycarbonyl)oxy]-2-pyridinecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(phenoxycarbonyl)oxy]-2-pyridinecarboximidamide, also known as PHX-3, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of pyridinecarboximidamides and has a molecular formula of C14H11N3O4.
Mecanismo De Acción
N'-[(phenoxycarbonyl)oxy]-2-pyridinecarboximidamide inhibits HDAC activity by binding to the active site of the enzyme. This leads to the accumulation of acetylated histones, which in turn leads to changes in gene expression. The exact mechanism by which N'-[(phenoxycarbonyl)oxy]-2-pyridinecarboximidamide induces cell cycle arrest and apoptosis is not fully understood, but it is believed to involve the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes.
Biochemical and Physiological Effects
In addition to its anti-tumor activity, N'-[(phenoxycarbonyl)oxy]-2-pyridinecarboximidamide has been shown to exhibit anti-inflammatory and neuroprotective effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-[(phenoxycarbonyl)oxy]-2-pyridinecarboximidamide is a potent HDAC inhibitor that exhibits anti-tumor activity in various cancer cell lines. It is relatively easy to synthesize and has good solubility in common organic solvents. However, like other HDAC inhibitors, N'-[(phenoxycarbonyl)oxy]-2-pyridinecarboximidamide has limited selectivity for specific HDAC isoforms, which can lead to off-target effects. Additionally, the use of HDAC inhibitors in cancer therapy is still in the experimental stage, and more research is needed to determine their safety and efficacy in humans.
Direcciones Futuras
Future research on N'-[(phenoxycarbonyl)oxy]-2-pyridinecarboximidamide should focus on improving its selectivity for specific HDAC isoforms to reduce off-target effects. Additionally, more studies are needed to determine the safety and efficacy of N'-[(phenoxycarbonyl)oxy]-2-pyridinecarboximidamide in animal models and humans. Finally, the potential of N'-[(phenoxycarbonyl)oxy]-2-pyridinecarboximidamide as a neuroprotective agent should be further explored, as it may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Conclusion
In conclusion, N'-[(phenoxycarbonyl)oxy]-2-pyridinecarboximidamide, or N'-[(phenoxycarbonyl)oxy]-2-pyridinecarboximidamide, is a chemical compound that has potential therapeutic applications in oncology, neurodegenerative diseases, and inflammation. Its mechanism of action involves the inhibition of HDAC activity, which leads to changes in gene expression and induces cell cycle arrest and apoptosis in cancer cells. While N'-[(phenoxycarbonyl)oxy]-2-pyridinecarboximidamide has shown promise in preclinical studies, more research is needed to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of N'-[(phenoxycarbonyl)oxy]-2-pyridinecarboximidamide involves the reaction between 2-pyridinecarboximidamide and phenyl chloroformate in the presence of triethylamine. The reaction proceeds under mild conditions and yields N'-[(phenoxycarbonyl)oxy]-2-pyridinecarboximidamide as a white solid. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
N'-[(phenoxycarbonyl)oxy]-2-pyridinecarboximidamide has been extensively studied for its potential therapeutic applications, particularly in the field of oncology. It has been shown to exhibit anti-tumor activity in various cancer cell lines, including breast, lung, and prostate cancer. N'-[(phenoxycarbonyl)oxy]-2-pyridinecarboximidamide works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression. HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Propiedades
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] phenyl carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c14-12(11-8-4-5-9-15-11)16-19-13(17)18-10-6-2-1-3-7-10/h1-9H,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXRQBGZIBUXSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)ON=C(C2=CC=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC(=O)O/N=C(/C2=CC=CC=N2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(phenoxycarbonyl)oxy]pyridine-2-carboximidamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5876649.png)


![N-[2-(butyrylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B5876703.png)

![N'-({[(4-methylphenyl)thio]acetyl}oxy)-3-nitrobenzenecarboximidamide](/img/structure/B5876720.png)
![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5876721.png)
![4,6-dimethyl-2-[(3-nitrobenzyl)thio]quinazoline](/img/structure/B5876725.png)

![N-(5-methyl[1,2,4]triazolo[1,5-c]quinazolin-2-yl)-2-phenylacetamide](/img/structure/B5876741.png)
![{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}malononitrile](/img/structure/B5876749.png)
![2-methoxy-6-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-methylbenzenesulfonate](/img/structure/B5876757.png)
![3-amino-2-[(3-methylphenoxy)methyl]-4(3H)-quinazolinone](/img/structure/B5876761.png)
![methyl [(5-ethyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)thio]acetate](/img/structure/B5876768.png)